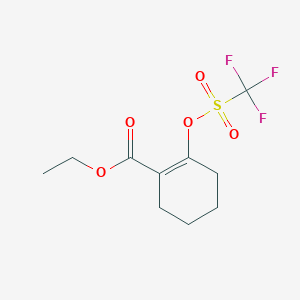

2-(((三氟甲基)磺酰基)氧基)环己-1-烯羧酸乙酯

描述

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate often involves the strategic use of sulfonyl and trifluoromethyl groups to induce desired reactivity and selectivity. For instance, Ethyl glyoxylate N-tosylhydrazone acts as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions, highlighting the synthetic versatility of sulfonyl-containing compounds (Fernández et al., 2014). Similarly, 2-(1,3-Dioxan-2-yl)ethylsulfonyl group showcases as a new protecting and activating group for amine synthesis, indicating the role of sulfonyl groups in facilitating complex organic transformations (Sakamoto et al., 2006).

Molecular Structure Analysis

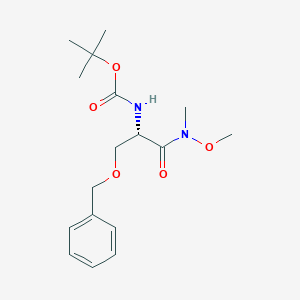

The molecular structure of compounds containing the trifluoromethyl sulfonyl moiety, such as Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate, is crucial for their chemical behavior. The trifluoromethyl group imparts unique electronic effects due to its electronegativity, affecting the compound's reactivity and stability. The sulfonyl group, on the other hand, is a versatile functional group that influences the molecular geometry and electronic distribution, enhancing the compound's reactivity towards nucleophilic substitutions and other reactions.

Chemical Reactions and Properties

The chemical reactivity of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate is influenced by its functional groups. Compounds with trifluoromethyl sulfonyl groups are known for participating in 1,3-dipolar cycloaddition reactions, offering a pathway to trifluoromethylated syn-3-amino alcohols with high regio- and stereo-selectivity, showcasing the compound's utility in synthesizing complex organic molecules (Tsuge et al., 1995).

科学研究应用

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Polymer Electrolytes

- Application : 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide (EMIMTFSI) is used as a plasticizer on zinc-ion conducting polymer blend electrolyte system .

- Methods : The freshly-prepared thin films of [PEO (90 wt%)/PVdF (10 wt%)]-15 wt% Zn (CF 3 SO 3) 2 ) + x wt% EMIMTFSI, where x = 1, 3, 5, 7, and 10 wt% were characterized by means of X-ray diffraction (XRD), Fourier transformed infrared (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC) and impedance analysis techniques .

- Results : The highest ionic conductivity realized in the case of the typical gel polymer electrolyte system, [PEO/PVdF-Zn (CF 3 SO 3) 2 + 7 wt% EMIMTFSI] is found to be 1.63 × 10 −4 S cm −1 at room temperature .

3. Radical Trifluoromethylation

- Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

4. Radical Trifluoromethylation

安全和危害

This compound is classified as a hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

ethyl 2-(trifluoromethylsulfonyloxy)cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIUHGUFSGOXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327873 | |

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate | |

CAS RN |

122135-83-5 | |

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122135-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)